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For Researchers, Scientists, and Drug Development Professionals

Nolomirole (CHF-1035) is a prodrug that undergoes rapid hydrolysis to its pharmacologically
active metabolite, CHF-1024. This active compound functions as a dual agonist for dopamine
D2 and a2-adrenergic receptors.[1] Developed initially for the treatment of heart failure,
nolomirole's clinical development was discontinued despite reaching Phase 3 trials.[1] This
guide provides a comparative overview of the available data on nolomirole's metabolism and
efficacy, with a focus on interspecies differences.

Due to the limited publicly available data on the comparative metabolism and pharmacokinetics
of nolomirole, this guide will focus on presenting the known information, including its
mechanism of action, signaling pathways, and efficacy in a rat model of heart failure. Where
specific comparative data is unavailable, this will be clearly indicated.

Mechanism of Action

Nolomirole exerts its therapeutic effects through the agonism of two key G protein-coupled
receptors:

o Dopamine D2 Receptors: Activation of these receptors, which are coupled to Gi/o proteins,
leads to the inhibition of adenylyl cyclase. This reduces intracellular cyclic AMP (cCAMP)
levels and subsequent protein kinase A (PKA) activity.[2] This signaling cascade can
modulate neuronal excitability and neurotransmitter release.
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e 02-Adrenergic Receptors: Similar to D2 receptors, a2-adrenergic receptors are coupled to Gi
proteins. Their activation also results in the inhibition of adenylyl cyclase and a decrease in
cAMP levels.[3][4] This mechanism is known to inhibit the release of norepinephrine from
presynaptic nerve terminals, contributing to a reduction in sympathetic outflow.[3]

Signaling Pathways

The signaling pathways activated by nolomirole's active metabolite, CHF-1024, are crucial to
understanding its pharmacological effects.
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Interspecies Metabolism and Pharmacokinetics

Detailed comparative pharmacokinetic data for nolomirole and its active metabolite CHF-1024
across different species is not readily available in the public domain. Nolomirole is a prodrug
that is rapidly hydrolyzed by esterase enzymes in circulation to form the active compound CHF-
1024 (5,6-dihydroxy-N-methyl-2-aminotetralin).[1] The elimination half-life of nolomirole is
reported to be 3 hours.[1]

The tables below are structured to present key pharmacokinetic parameters. Data for rats is
included based on a study of nolomirole in a heart failure model. The columns for other
species remain to be populated as data becomes publicly available.

Table 1. Pharmacokinetic Parameters of Nolomirole (CHF-1035)
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Parameter Rat Dog Human

0.25 (oral, twice daily)

Dose (mg/kg)

[2]

Data not available

Data not available

Cmax

Data not available

Data not available

Data not available

Tmax

Data not available

Data not available

Data not available

AUC

Data not available

Data not available

Data not available

t1/2 (elimination)

Data not available

Data not available

3 hours[1]

Metabolites

Data not available

Data not available

CHF-1024 (active)[1]

Route of Elimination

Data not available

Data not available

Data not available

Table 2: Pharmacokinetic Parameters of CHF-1024 (Active Metabolite)

Parameter Rat Dog Human

Cmax Data not available Data not available Data not available
Tmax Data not available Data not available Data not available
AUC Data not available Data not available Data not available

t1/2 (elimination)

Data not available

Data not available

Data not available

Interspecies Efficacy

The efficacy of nolomirole has been evaluated in a rat model of monocrotaline-induced

congestive heart failure.[2]

Experimental Protocol: Monocrotaline-Induced Heart Failure in Rats[2]

o Animal Model: Female rats were used.

 Induction of Heart Failure: A single intraperitoneal injection of monocrotaline (50 mg/kg) was

administered to induce pulmonary hypertension and subsequent right ventricular hypertrophy

and failure. Control animals received a saline injection.
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o Treatment Groups: Three days after monocrotaline injection, animals were randomly
assigned to one of three oral treatment groups (n=50 per group):

o Vehicle (distilled water)

o Nolomirole (0.25 mg/kg, twice daily)

o Trandolapril (0.3 mg/kg, once daily) as a reference compound.

e Duration: Treatment continued for four weeks.

» Efficacy Endpoints:

o

Heart hypertrophy (right atria and ventricles)

[¢]

Plasma levels of Atrial Natriuretic Peptide (ANP)

[¢]

Presence of pleural/peritoneal effusions

[e]

Tissue norepinephrine concentration in the right ventricle.

e Analytical Methods:

o ANP and aldosterone were measured by radioimmunoassay.

o Tissue norepinephrine was quantified by high-pressure liquid chromatography.

Table 3: Efficacy of Nolomirole in a Rat Model of Heart Failure[2]
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Efficacy Parameter

Vehicle Control

Nolomirole (0.25
mglkg)

Trandolapril (0.3
mgl/kg)

Right Atrial N N
Increased Significantly reduced Significantly reduced
Hypertrophy
Right Ventricular o o
Increased Significantly reduced Significantly reduced
Hypertrophy
Plasma ANP Levels Elevated Significantly reduced Significantly reduced
Pleural/Peritoneal o o
) Present Significantly reduced Significantly reduced
Effusions
Right Ventricle Significantly reduced Significantly reduced
Depleted

Norepinephrine

depletion

depletion

The study concluded that nolomirole was effective in attenuating the signs of heart failure in
this rat model, with effects comparable to the ACE inhibitor trandolapril.[2]

Experimental Workflow
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Conclusion

Nolomirole, through its active metabolite CHF-1024, demonstrates efficacy in a rat model of
congestive heart failure by acting as a dual agonist of dopamine D2 and a2-adrenergic
receptors. However, a significant gap in the publicly available literature exists regarding the
comparative metabolism and pharmacokinetics of nolomirole in different species, including
dogs and humans. This lack of data prevents a comprehensive interspecies comparison and
highlights the need for further research to fully understand the disposition and potential
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therapeutic utility of this compound across various preclinical and clinical settings. The provided
signaling pathways and experimental workflow from the rat study offer a foundational
understanding of nolomirole's mechanism and preclinical evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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